(S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride
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Overview
Description
(S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride is a chiral amine compound that features an indoline moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indoline core, which can be derived from aniline through cyclization reactions.
Chiral Center Introduction: The chiral center at the propan-1-amine side chain is introduced using chiral catalysts or chiral auxiliaries.
Final Product Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to obtain high yields and purity.
Types of Reactions:
Oxidation: The indoline moiety can undergo oxidation to form indole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the side chain.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution can introduce various functional groups on the indoline ring.
Scientific Research Applications
(S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The pathways involved depend on the specific biological activity being studied, such as inhibition of a particular enzyme or activation of a receptor.
Comparison with Similar Compounds
®-1-(Indolin-7-yl)propan-1-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
Indoline derivatives: Compounds with similar indoline structures but different side chains.
Uniqueness: (S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride is unique due to its specific chiral center and the presence of the indoline moiety, which can impart distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine |
InChI |
InChI=1S/C11H16N2/c1-2-10(12)9-5-3-4-8-6-7-13-11(8)9/h3-5,10,13H,2,6-7,12H2,1H3/t10-/m0/s1 |
InChI Key |
NBONGKIUZBCXFS-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC2=C1NCC2)N |
Canonical SMILES |
CCC(C1=CC=CC2=C1NCC2)N |
Origin of Product |
United States |
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